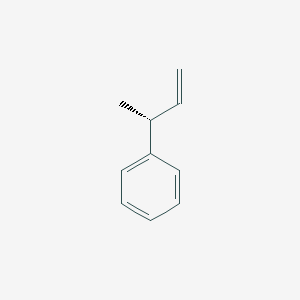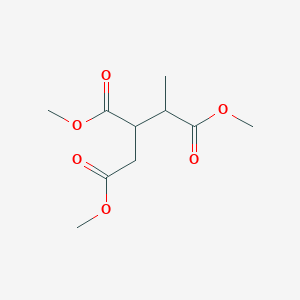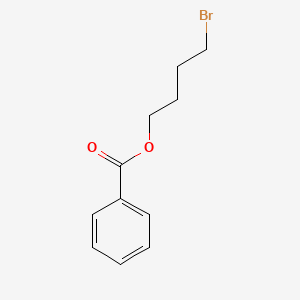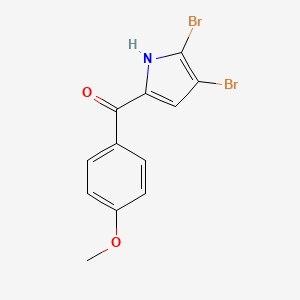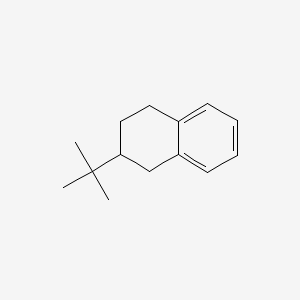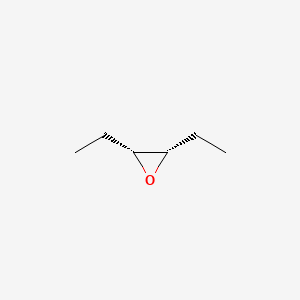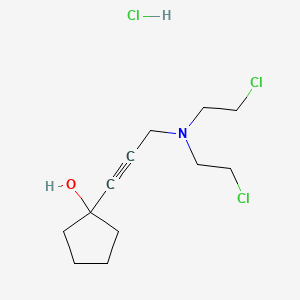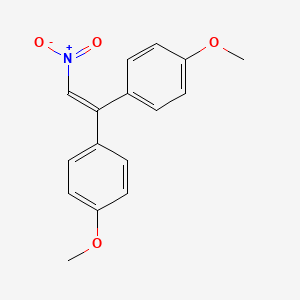
1,1-Bis(4-methoxyphenyl)-2-nitroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-methoxyphenyl)-2-nitroethene is an organic compound characterized by the presence of two methoxyphenyl groups attached to a nitroethene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-2-nitroethene typically involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(4-methoxyphenyl)-2-nitroethene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 1,1-Bis(4-methoxyphenyl)-2-aminoethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1-Bis(4-methoxyphenyl)-2-carboxyethene or corresponding aldehydes.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-methoxyphenyl)-2-nitroethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitroalkene chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-2-nitroethene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the methoxyphenyl groups can engage in hydrophobic interactions or hydrogen bonding with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethene: Lacks the nitro group, making it less reactive in redox reactions.
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
1,1-Bis(4-methoxyphenyl)-2-phenylethanol:
Uniqueness
1,1-Bis(4-methoxyphenyl)-2-nitroethene is unique due to the presence of both methoxyphenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
36697-31-1 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI-Schlüssel |
KFFANRUOKOLBPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


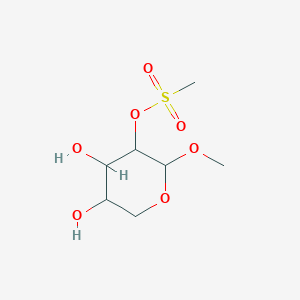
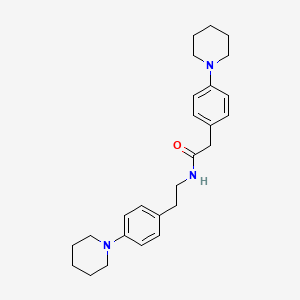

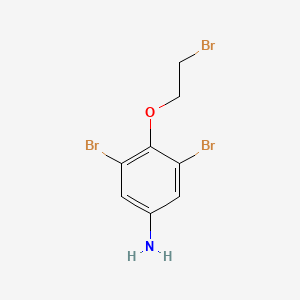
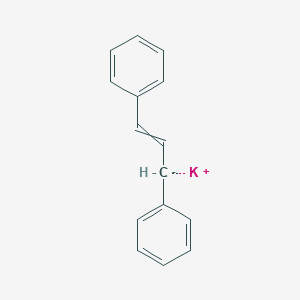
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
